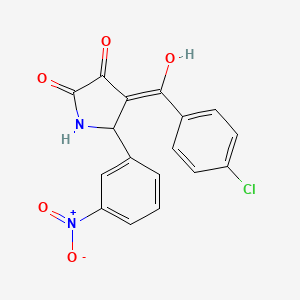
2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide, also known as EFPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFPC belongs to the class of piperidinecarboxamide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide is not fully understood. However, it is believed that 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide also inhibits the migration and invasion of cancer cells, which are essential steps for tumor metastasis. Moreover, 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, the limited availability of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide and its complex synthesis method pose significant challenges for its use in lab experiments.
Orientations Futures
The potential therapeutic applications of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide are still being explored, and several future directions can be pursued. One of the possible directions is to develop more efficient and cost-effective methods for the synthesis of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide in vivo to determine its safety and efficacy in animal models. Moreover, the development of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide-based drug delivery systems can enhance its therapeutic potential and reduce its toxicity. Finally, the combination of 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide with other anticancer agents can improve its efficacy and overcome drug resistance.
In conclusion, 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide is a promising chemical compound that has shown potential therapeutic applications in various diseases, especially cancer. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide can be synthesized using various methods, including the reaction of 3-fluorobenzaldehyde with ethyl 4-piperidone-3-carboxylate in the presence of a reducing agent. The resulting product is then treated with an acid to obtain 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide.
Applications De Recherche Scientifique
2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. 2-ethyl-N-(3-fluorophenyl)-1-piperidinecarboxamide has shown promising results in preclinical studies as a potent anticancer agent, especially against breast and lung cancer cells.
Propriétés
IUPAC Name |
2-ethyl-N-(3-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-13-8-3-4-9-17(13)14(18)16-12-7-5-6-11(15)10-12/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVYOAHALVXIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5440231.png)
![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![5-(1-pyrrolidinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5440245.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)
![N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
![N,N-dimethyl-1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B5440266.png)
![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5440273.png)

![4-[(3,5-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5440289.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxypyridin-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440293.png)
![N-(3-chloro-4-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5440297.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-phenylbutanamide dihydrochloride](/img/structure/B5440340.png)
![N-(4-{[(2,2-dimethyl-1,3-benzodioxol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5440344.png)
![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5440351.png)